![molecular formula C27H41Cl2N5O4S B2377654 (S,R,S)-AHPC-C4-NH2 (diclorhidrato) CAS No. 2341796-78-7](/img/structure/B2377654.png)
(S,R,S)-AHPC-C4-NH2 (diclorhidrato)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(S,R,S)-AHPC-C4-NH2 (dihydrochloride)” is a chiral compound based on its name. Chiral compounds are molecules that cannot be superimposed on their mirror images. They often play important roles in biological systems .
Synthesis Analysis
While specific synthesis methods for “(S,R,S)-AHPC-C4-NH2 (dihydrochloride)” were not found, chiral compounds are typically synthesized using methods such as asymmetric hydrogenation .Molecular Structure Analysis
The “(S,R,S)” in the compound’s name suggests it has three chiral centers. The “R” and “S” labels are used to denote the absolute configuration of the chiral centers .Chemical Reactions Analysis
Asymmetric hydrogenation is a common reaction involving chiral compounds . It uses a small amount of a chiral molecular catalyst to produce enantio-enriched compounds .Aplicaciones Científicas De Investigación
- Inhibición de PKC-ι: (S,R,S)-AHPC-C4-NH2 es un inhibidor específico de la proteína cinasa C-iota (PKC-ι), un oncogén sobreexpresado en varios tipos de cáncer (próstata, mama, ovario, melanoma, glioma). Los estudios in vitro han demostrado su baja toxicidad y eficacia contra líneas celulares cancerosas, lo que lleva a reducciones significativas en el crecimiento tumoral en modelos animales .
- Pruebas de exposición crónica: Las pruebas toxicológicas en modelos de ratones crónicos revelaron que el compuesto es bien tolerado durante 30, 60 y 90 días. Las evaluaciones de la función de los órganos (corazón, hígado, riñón, cerebro) no mostraron efectos adversos, lo que lo convierte en un candidato prometedor para la terapia del carcinoma .
Terapia del cáncer
Sistemas de administración de fármacos
Direcciones Futuras
While specific future directions for “(S,R,S)-AHPC-C4-NH2 (dihydrochloride)” are not available, research in the field of chiral compounds is ongoing. For example, advances in asymmetric hydrogenation have changed the synthetic approach to producing performance chemicals . Additionally, polymeric micelles, which are nano-sized drug delivery carrier systems composed of biocompatible and biodegradable amphiphilic block copolymers, are being explored for the treatment and diagnosis of various conditions .
Mecanismo De Acción
Target of Action
The primary target of the compound (S,R,S)-AHPC-C4-NH2 (dihydrochloride), also known as (2S,4R)-1-((S)-2-(5-aminopentanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide dihydrochloride, is the von Hippel-Lindau (VHL) protein . The VHL protein is a component of the E3 ubiquitin-protein ligase complex, which plays a key role in the ubiquitin-proteasome pathway .
Mode of Action
The compound acts as a VHL ligand , used in the recruitment of the VHL protein . It can be connected to the ligand for a protein (e.g., BCR-ABL1) by a linker to form PROTACs (Proteolysis-Targeting Chimeras), such as GMB-475 . This interaction leads to the degradation of the target protein .
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway . By recruiting the VHL protein and forming PROTACs, it induces the degradation of specific target proteins . This process can influence various biochemical pathways depending on the target protein.
Pharmacokinetics
As a general principle, the compound’s absorption, distribution, metabolism, and excretion (adme) properties would impact its bioavailability
Result of Action
The result of the compound’s action is the degradation of the target protein . For example, when the compound forms the PROTAC GMB-475, it induces the degradation of BCR-ABL1, a protein associated with certain types of leukemia .
Propiedades
IUPAC Name |
(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N5O4S.2ClH/c1-17-23(37-16-30-17)19-10-8-18(9-11-19)14-29-25(35)21-13-20(33)15-32(21)26(36)24(27(2,3)4)31-22(34)7-5-6-12-28;;/h8-11,16,20-21,24,33H,5-7,12-15,28H2,1-4H3,(H,29,35)(H,31,34);2*1H/t20-,21+,24-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJGQVIKGJREIR-IYCRVZLISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCN)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41Cl2N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.